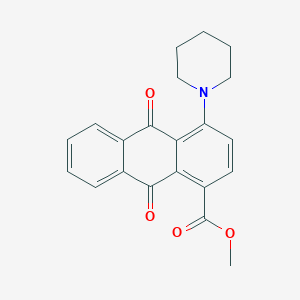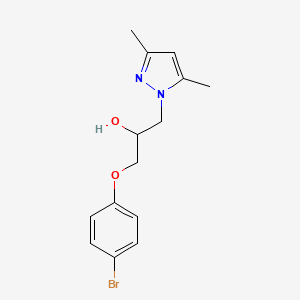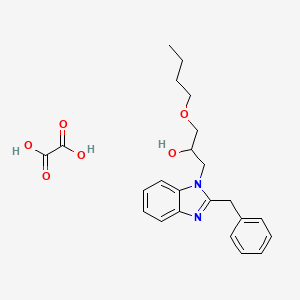
methyl 9,10-dioxo-4-(1-piperidinyl)-9,10-dihydro-1-anthracenecarboxylate
Descripción general
Descripción
Methyl 9,10-dioxo-4-(1-piperidinyl)-9,10-dihydro-1-anthracenecarboxylate, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances known as bath salts. MDPV was first synthesized in the 1960s and has since gained popularity as a recreational drug due to its stimulant properties. However, the focus of
Mecanismo De Acción
The mechanism of action of methyl 9,10-dioxo-4-(1-piperidinyl)-9,10-dihydro-1-anthracenecarboxylate involves the inhibition of the dopamine and norepinephrine transporters. This inhibition leads to an increase in the levels of these neurotransmitters in the brain, resulting in a feeling of euphoria and increased energy levels. methyl 9,10-dioxo-4-(1-piperidinyl)-9,10-dihydro-1-anthracenecarboxylate also has an affinity for the serotonin transporter, but its effects on serotonin levels are not well understood.
Biochemical and Physiological Effects
methyl 9,10-dioxo-4-(1-piperidinyl)-9,10-dihydro-1-anthracenecarboxylate has been shown to have numerous biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature, which can lead to cardiovascular complications. methyl 9,10-dioxo-4-(1-piperidinyl)-9,10-dihydro-1-anthracenecarboxylate also causes hyperthermia, dehydration, and electrolyte imbalances. In addition, methyl 9,10-dioxo-4-(1-piperidinyl)-9,10-dihydro-1-anthracenecarboxylate has been shown to cause neurotoxicity and damage to the dopaminergic system in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 9,10-dioxo-4-(1-piperidinyl)-9,10-dihydro-1-anthracenecarboxylate has several advantages for use in lab experiments. It is a potent and selective inhibitor of the dopamine and norepinephrine transporters, making it a valuable tool for studying these neurotransmitter systems. However, methyl 9,10-dioxo-4-(1-piperidinyl)-9,10-dihydro-1-anthracenecarboxylate has several limitations, including its high potential for abuse and the difficulty in obtaining and handling the substance safely.
Direcciones Futuras
There are several future directions for research on methyl 9,10-dioxo-4-(1-piperidinyl)-9,10-dihydro-1-anthracenecarboxylate. One area of interest is the effects of methyl 9,10-dioxo-4-(1-piperidinyl)-9,10-dihydro-1-anthracenecarboxylate on the serotonin system, as its effects on this system are not well understood. Another area of interest is the potential therapeutic use of methyl 9,10-dioxo-4-(1-piperidinyl)-9,10-dihydro-1-anthracenecarboxylate for the treatment of attention deficit hyperactivity disorder (ADHD) and other disorders that involve dopamine and norepinephrine dysregulation. Finally, research on the neurotoxicity and long-term effects of methyl 9,10-dioxo-4-(1-piperidinyl)-9,10-dihydro-1-anthracenecarboxylate is needed to better understand the risks associated with its use.
Conclusion
In conclusion, methyl 9,10-dioxo-4-(1-piperidinyl)-9,10-dihydro-1-anthracenecarboxylate is a synthetic cathinone that has gained popularity as a recreational drug due to its stimulant properties. However, methyl 9,10-dioxo-4-(1-piperidinyl)-9,10-dihydro-1-anthracenecarboxylate also has scientific research applications, particularly in the study of the dopamine and norepinephrine systems in the brain. methyl 9,10-dioxo-4-(1-piperidinyl)-9,10-dihydro-1-anthracenecarboxylate has several advantages for use in lab experiments, but also has limitations and safety concerns. Future research on methyl 9,10-dioxo-4-(1-piperidinyl)-9,10-dihydro-1-anthracenecarboxylate should focus on its effects on the serotonin system, potential therapeutic uses, and long-term effects.
Aplicaciones Científicas De Investigación
Methyl 9,10-dioxo-4-(1-piperidinyl)-9,10-dihydro-1-anthracenecarboxylate has been used in scientific research to study its effects on the central nervous system. It is a potent inhibitor of the dopamine and norepinephrine transporters, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is responsible for the stimulant effects of methyl 9,10-dioxo-4-(1-piperidinyl)-9,10-dihydro-1-anthracenecarboxylate.
Propiedades
IUPAC Name |
methyl 9,10-dioxo-4-piperidin-1-ylanthracene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-26-21(25)15-9-10-16(22-11-5-2-6-12-22)18-17(15)19(23)13-7-3-4-8-14(13)20(18)24/h3-4,7-10H,2,5-6,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXJHVDGSLKQLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=C(C=C1)N3CCCCC3)C(=O)C4=CC=CC=C4C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 9,10-dioxo-4-piperidin-1-ylanthracene-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![propyl 4-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3934025.png)



![8-[3-(3-chlorophenoxy)propoxy]quinoline](/img/structure/B3934060.png)
![2-[3-nitro-4-(1-pyrrolidinyl)benzoyl]benzoic acid](/img/structure/B3934065.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-phenylbenzenesulfonamide](/img/structure/B3934067.png)
![3-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B3934082.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3934086.png)
![3-chloro-N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-4-methoxybenzamide](/img/structure/B3934088.png)
![7-(phenylethynyl)bicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B3934104.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-fluorobenzamide](/img/structure/B3934105.png)
![N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3934109.png)